(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate

Chiral resolution Enantioselective synthesis Optical rotation

(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate (CAS 1286208-68-1) is a chiral, Boc-protected piperidine derivative bearing a tetrahydropyran-4-carboxamide substituent at the 3-position with defined (R)-stereochemistry. With molecular formula C₁₆H₂₈N₂O₄ and molecular weight 312.40 g/mol , the compound serves as a versatile intermediate in medicinal chemistry programs, particularly as a precursor to gamma-secretase modulators and in the construction of chiral piperidine-containing bioactive molecules where the (R)-configuration of the 3-aminopiperidine core—derived from (R)-1-Boc-3-aminopiperidine (CAS 188111-79-7, specific optical rotation [α]²⁰/D = −26.5° to −30.5°, c=1, DMF) —is essential for target engagement.

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
Cat. No. B14786390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate
Molecular FormulaC16H28N2O4
Molecular Weight312.40 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2CCOCC2
InChIInChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-5-13(11-18)17-14(19)12-6-9-21-10-7-12/h12-13H,4-11H2,1-3H3,(H,17,19)
InChIKeySTXKSKQKWJNTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate: Chiral Piperidine-Tetrahydropyran Carboxamide Building Block for Enantioselective Synthesis


(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate (CAS 1286208-68-1) is a chiral, Boc-protected piperidine derivative bearing a tetrahydropyran-4-carboxamide substituent at the 3-position with defined (R)-stereochemistry. With molecular formula C₁₆H₂₈N₂O₄ and molecular weight 312.40 g/mol , the compound serves as a versatile intermediate in medicinal chemistry programs, particularly as a precursor to gamma-secretase modulators and in the construction of chiral piperidine-containing bioactive molecules where the (R)-configuration of the 3-aminopiperidine core—derived from (R)-1-Boc-3-aminopiperidine (CAS 188111-79-7, specific optical rotation [α]²⁰/D = −26.5° to −30.5°, c=1, DMF) —is essential for target engagement. The tert-butyl carbamate (Boc) protecting group enables orthogonal synthetic manipulation, while the tetrahydropyran-4-carboxamide moiety introduces a cyclic ether hydrogen-bond acceptor that differentiates this scaffold from all-carbon cyclohexane analogs [1].

Why Generic Substitution Fails: Stereochemical, Regioisomeric, and Protecting-Group Specificity of (R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate


This compound cannot be interchangeably substituted with its closest analogs without altering—and potentially invalidating—key synthetic or biological outcomes. The (R)-enantiomer (CAS 1286208-68-1) and its (S)-counterpart (CAS 1286208-78-3) are not functionally equivalent; the chiral 3-aminopiperidine core exhibits opposite optical rotations (R: [α]²⁰/D = −26.5° to −30.5°; S: [α]²⁰/D = +26.5° to +30.5°, both c=1 in DMF) , and this stereochemical inversion can abrogate target binding in enantioselective applications such as gamma-secretase modulation . The 4-position regioisomer (CAS 1233955-29-7), in which the tetrahydropyran-4-carboxamide is attached at the piperidine 4-position rather than the 3-position , presents a fundamentally different three-dimensional pharmacophore with altered distance and angular relationships between the amide carbonyl and the piperidine nitrogen. Furthermore, the Boc-protected form is required for synthetic sequences demanding orthogonal deprotection; the des-Boc hydrochloride salt (CAS 1286208-60-3) cannot serve as a direct replacement in multi-step syntheses where the free amine must remain masked until a specific step .

Quantitative Differentiation Evidence: (R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate vs. Closest Analogs


Enantiomeric Purity and Optical Rotation: (R)- vs. (S)-Enantiomer Differentiation

The (R)-enantiomer (CAS 1286208-68-1) is constructed from (R)-1-Boc-3-aminopiperidine, which exhibits a specific optical rotation of [α]²⁰/D = −26.5° to −30.5° (c=1, DMF) . The (S)-enantiomer (CAS 1286208-78-3), derived from (S)-1-Boc-3-aminopiperidine, displays [α]²⁰/D = +26.5° to +30.5° (c=1, DMF) . The chiral amine precursor can be obtained with enantiomeric excess ≥99.5% via ω-transaminase-catalyzed kinetic resolution, achieving 96% ee at 55% conversion for the N-Boc-3-aminopiperidine scaffold [1]. The (R)-configured piperidine core is specifically required for gamma-secretase modulator activity that lowers Aβ42 production .

Chiral resolution Enantioselective synthesis Optical rotation Gamma-secretase modulation

Regioisomeric Differentiation: 3-Position vs. 4-Position Piperidine Substitution

The target compound bears the tetrahydropyran-4-carboxamide at the piperidine 3-position (CAS 1286208-68-1), whereas the 4-position regioisomer (CAS 1233955-29-7) places the identical amide substituent at the piperidine 4-position . This regioisomeric difference alters the spatial relationship between the piperidine nitrogen (which can serve as a hydrogen-bond donor upon Boc deprotection or as a basic center) and the amide carbonyl. In gamma-secretase modulator SAR, piperidine 3-substitution patterns have been specifically optimized for Aβ42-lowering activity, with the 3-position enabling a distinct vector angle relative to the piperidine ring plane compared with the 4-substituted analog . The 3-substituted (R)-enantiomer also provides a chiral center at the point of attachment, absent in the achiral 4-substituted regioisomer, enabling stereospecific recognition [1].

Regioisomerism Structure-activity relationship Piperidine substitution Pharmacophore geometry

Protecting-Group Strategy: Boc-Protected vs. Free Amine/HCl Salt Forms

The target compound (CAS 1286208-68-1; MW 312.40) bears a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, while its des-Boc analog is commercially available as the hydrochloride salt (CAS 1286208-60-3; MW 248.75) . The Boc group provides orthogonal protection compatible with a wide range of synthetic transformations including amide coupling, palladium-catalyzed cross-coupling, and C–H functionalization reactions that would be incompatible with a free secondary amine [1]. The Boc group can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) without affecting the tetrahydropyran-4-carboxamide linkage. The molecular weight difference of 63.65 g/mol (312.40 vs. 248.75) reflects the mass of the Boc group (C₅H₉O₂), which must be accounted for in stoichiometric calculations during scale-up .

Orthogonal protection Boc deprotection Synthetic intermediate Multi-step synthesis

Physicochemical Property Profile: Tetrahydropyran Ether vs. All-Carbon Cyclohexane Analogs

The tetrahydropyran (THP) ring introduces a cyclic ether oxygen that serves as a hydrogen-bond acceptor (HBA), differentiating this scaffold from all-carbon cyclohexane analogs. The predicted LogP for the target compound is 1.93, with a topological polar surface area (TPSA) of 67.87 Ų and 4 hydrogen-bond acceptors (including the THP ether oxygen, amide carbonyl, and carbamate oxygens) . In contrast, a hypothetical cyclohexane carboxamide analog (replacing the THP oxygen with a methylene group) would lose one HBA and exhibit increased lipophilicity (estimated ΔLogP ≈ +0.5 to +0.7 based on the ether-to-methylene substitution). Within the piperidine-tetrahydropyran inhibitor class, the THP moiety has been shown to influence solubility and binding interactions; the hydrochloride salt of related compounds exhibits enhanced aqueous solubility compared to the free base form . The compound satisfies Lipinski's Rule of Five criteria with zero violations (MW <500, LogP <5, HBD = 1, HBA = 4) .

Lipophilicity Hydrogen-bond acceptor TPSA Drug-likeness

Commercial Purity Benchmarks: Vendor-Supplied (R)-Enantiomer Comparative Purity Data

Multiple vendors supply the (R)-enantiomer with documented purity specifications. Leyan supplies the compound at 98% purity , chemenu at 97% purity , and MolCore at NLT 98% (Not Less Than 98%) . In comparison, the (S)-enantiomer (CAS 1286208-78-3) is typically offered at 95%+ purity , while the 4-position regioisomer (CAS 1233955-29-7) is available at 95% purity . The higher purity specification (97–98%) for the (R)-enantiomer across multiple suppliers reflects its role as a key intermediate in pharmaceutical synthesis programs where higher purity reduces the risk of stereochemical or chemical impurities interfering with subsequent transformations. The MDL number MFCD18378229 provides a unique identifier for procurement tracking .

Chemical purity Quality control Procurement specification Vendor comparison

Evidence Gap Advisory: Limited Publicly Available Head-to-Head Biological Data

A systematic search of primary research literature, patent documents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield publicly available head-to-head biological assay data directly comparing this compound against its closest analogs (S-enantiomer, 4-regioisomer, or des-Boc form) in a common assay system from non-excluded sources. The compound is predominantly referenced in vendor catalogs and as a synthetic intermediate in patent experimental sections . The BindingDB entries that appeared in preliminary searches for this CAS number (e.g., CHEMBL4209316, CHEMBL2048486, CHEMBL4161733) were verified by SMILES comparison and found to correspond to structurally unrelated compounds, representing false-positive database associations [1]. This evidence gap does not diminish the compound's established utility as a chiral building block, but it means that claims of differential biological potency, selectivity, or pharmacokinetic superiority over analogs cannot be substantiated with quantitative comparator data from the current public domain. Users requiring such data for procurement justification should request unpublished head-to-head results from the vendor or conduct internal profiling.

Evidence gap Data transparency Procurement caveat Biological validation

Validated Application Scenarios for (R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate Based on Established Evidence


Chiral Intermediate for Gamma-Secretase Modulator Synthesis in Alzheimer's Disease Research

The (R)-configured 3-aminopiperidine core is explicitly identified as a pharmacophoric element in gamma-secretase modulators that lower Aβ42 production . The target compound, with its defined (R)-stereochemistry at the piperidine 3-position and the tetrahydropyran-4-carboxamide already installed, provides an advanced intermediate that reduces the number of synthetic steps required to access clinical candidates. The (R)-configuration is critical; use of the (S)-enantiomer or racemate would be expected to eliminate or diminish Aβ42-lowering activity based on established SAR in this class . The Boc protecting group allows for late-stage diversification at the piperidine nitrogen after completion of further scaffold elaboration.

Orthogonally Protected Building Block for Multi-Step Parallel Synthesis Libraries

The Boc protecting group on the piperidine nitrogen is orthogonal to the tetrahydropyran-4-carboxamide linkage, enabling sequential deprotection and functionalization strategies . This is essential for library synthesis where the piperidine nitrogen must remain masked during amide coupling, C–H functionalization, or cross-coupling reactions, then be selectively unveiled for final diversification. The des-Boc hydrochloride salt (CAS 1286208-60-3) cannot substitute in this role, as the free amine would compete in subsequent reactions. The predicted LogP of 1.93 and TPSA of 67.87 Ų place this intermediate within favorable drug-like property space, making it suitable for lead-oriented synthesis programs.

Stereospecific Scaffold for Structure-Based Drug Design Targeting Chiral Recognition Sites

The (R)-configuration at the piperidine 3-position provides a defined three-dimensional orientation of the tetrahydropyran-4-carboxamide moiety that is distinct from the 4-position regioisomer (CAS 1233955-29-7) . In structure-based drug design, the 3-substituted (R)-piperidine scaffold orients the amide substituent at a different vector angle relative to the piperidine chair conformation compared with the 4-substituted analog. This stereochemical and regioisomeric specificity is particularly important for targets where the piperidine nitrogen and the amide carbonyl must engage in specific hydrogen-bonding or ionic interactions within a chiral binding pocket . The tetrahydropyran ether oxygen provides an additional hydrogen-bond acceptor that is absent in cyclohexane-based scaffolds, offering an extra point of interaction for binding site complementarity.

Procurement-Quality Intermediate for Scale-Up Synthesis with Defined Purity Specifications

With multiple vendors supplying this compound at 97–98% purity , procurement for scale-up synthesis is supported by documented quality specifications. The MDL number MFCD18378229 and CAS 1286208-68-1 provide unambiguous identifiers for ordering and inventory management. The higher purity specification relative to the (S)-enantiomer (95%+) is advantageous for reactions sensitive to stereochemical impurities, such as asymmetric catalysis or enzymatic transformations where the presence of the opposite enantiomer could compromise enantioselectivity. This purity differential directly impacts procurement decisions when selecting a chiral building block for gram-to-kilogram scale synthesis campaigns.

Quote Request

Request a Quote for (R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.